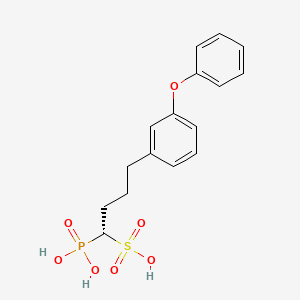
N-((1r,2s,5r)-5-(isopropyl(methyl)amino)-2-((s)-2-oxo-3-((6-(trifluoromethyl)quinazolin-4-yl)amino)pyrrolidin-1-yl)cyclohexyl)acetamide
Overview
Description
BMS-741672 is a small molecule that has been investigated for its potential as a selective antagonist of the CC chemokine receptor 2 (CCR2). This compound has shown promise in clinical trials for its ability to modulate immune responses, particularly in conditions such as insulin resistance .
Preparation Methods
The synthesis of BMS-741672 involves several key steps, including stereoselective bulk synthesis and the assembly of an all-cis (S,R,R)-1,2,4-triaminocyclohexane core via sequential heterogeneous asymmetric hydrogenations . The synthetic route includes:
Hydrogenation: Using platinum or palladium catalysts under specific conditions.
Reductive Amination: Establishing stereochemistry in the trisubstituted cyclohexane.
Curtius Rearrangement: A key step in the synthesis.
Freidinger Lactamization: Another critical step in the process.
Chemical Reactions Analysis
BMS-741672 undergoes various chemical reactions, including:
Oxidation: Typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using catalysts such as platinum or palladium.
Substitution: Commonly with nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions include derivatives of the original compound, often with modifications to the functional groups or the core structure.
Scientific Research Applications
BMS-741672 has been extensively studied for its applications in:
Chemistry: As a model compound for studying stereoselective synthesis and reaction mechanisms.
Biology: Investigating its role as a CCR2 antagonist and its effects on immune cell signaling.
Medicine: Potential therapeutic applications in treating inflammatory, cardiovascular, and metabolic diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
BMS-741672 exerts its effects by selectively binding to and antagonizing the CC chemokine receptor 2 (CCR2). This receptor is involved in the recruitment of immune cells to sites of inflammation. By blocking this receptor, BMS-741672 can modulate immune responses and reduce inflammation .
Comparison with Similar Compounds
BMS-741672 is unique in its high selectivity for CCR2 over other chemokine receptors such as CCR5. Similar compounds include:
Maraviroc: A CCR5 antagonist used in the treatment of HIV.
RS-504393: Another CCR2 antagonist with different selectivity profiles.
BMS-741672 stands out due to its high selectivity and potential therapeutic applications in a range of inflammatory and metabolic diseases .
Properties
Molecular Formula |
C25H33F3N6O2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
N-[(1R,2S,5R)-5-[methyl(propan-2-yl)amino]-2-[(3S)-2-oxo-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-1-yl]cyclohexyl]acetamide |
InChI |
InChI=1S/C25H33F3N6O2/c1-14(2)33(4)17-6-8-22(21(12-17)31-15(3)35)34-10-9-20(24(34)36)32-23-18-11-16(25(26,27)28)5-7-19(18)29-13-30-23/h5,7,11,13-14,17,20-22H,6,8-10,12H2,1-4H3,(H,31,35)(H,29,30,32)/t17-,20+,21-,22+/m1/s1 |
InChI Key |
GVOISEJVFFIGQE-YCZSINBZSA-N |
SMILES |
CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CC[C@@H]([C@@H](C1)NC(=O)C)N2CC[C@@H](C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C)N(C)C1CCC(C(C1)NC(=O)C)N2CCC(C2=O)NC3=NC=NC4=C3C=C(C=C4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-741672; BMS 741672; BMS741672; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphinic acid](/img/structure/B1667168.png)






